2-Methoxyethyl methacrylate

Description

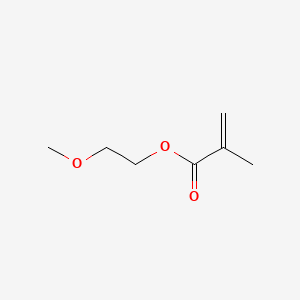

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-6(2)7(8)10-5-4-9-3/h1,4-5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYJVFYWCLAXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26915-72-0, 27987-32-2, 87105-87-1 | |

| Record name | Polyethylene glycol methyl ether methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26915-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol methyl ether methacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27987-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(ethylene glycol) methyl ether methacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87105-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1064538 | |

| Record name | 2-Methoxyethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] Clear liquid with a musty odor; [Scientific Polymer Products MSDS] | |

| Record name | Poly(ethylene glycol) methyl ether methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21521 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6976-93-8, 26915-72-0, 27987-32-2 | |

| Record name | Methoxyethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6976-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-methoxyethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006976938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyethyl methacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(2-methyl-1-oxo-2-propen-1-yl)-.omega.-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-methoxyethyl ester, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-methoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxyethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxyethyl Methacrylate: Properties, Polymerization, and Biomedical Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methoxyethyl methacrylate (B99206) (MEMA), its polymerization characteristics, and the potential applications of its polymer, poly(2-Methoxyethyl methacrylate) (PMEMA), in the fields of drug delivery and biomedical research.

Core Chemical and Physical Properties of this compound

This compound is a methacrylate ester monomer valued for its ability to form polymers with unique properties, including hydrophilicity and potential biocompatibility. The core physicochemical properties of MEMA are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₂O₃[1][2] |

| Molecular Weight | 144.17 g/mol [1][2] |

| CAS Number | 6976-93-8[1][2] |

| Appearance | Colorless to almost colorless clear liquid[2] |

| Density | 0.993 g/mL at 25 °C[2] |

| Boiling Point | 65 °C at 12 mmHg[2] |

| Flash Point | 66 °C (150.8 °F)[2] |

| Refractive Index (n20/D) | 1.431[2] |

| Water Solubility | 31.33 g/L at 20 °C[2] |

| Storage | Room temperature, in a cool, dark place, often stabilized with MEHQ (Monomethyl ether hydroquinone)[2] |

Polymerization of this compound

Poly(this compound) (PMEMA) can be synthesized through various radical polymerization techniques. The properties of the resulting polymer are influenced by the polymerization method and conditions.

Polymer Properties

Reactivity in Copolymerization

The reactivity ratios of a monomer describe its tendency to react with itself versus a comonomer. While specific reactivity ratios for MEMA are not widely reported, data for the structurally similar 2-ethoxyethyl methacrylate (EOEMA) can provide valuable insights. For the copolymerization of EOEMA with styrene, the reactivity ratios were found to be r(Styrene) = 0.59 and r(EOEMA) = 0.49[3]. This suggests that both monomers have a slight preference for reacting with the other monomer, leading to a tendency towards random copolymerization. In the case of copolymerization with methyl methacrylate (MMA), the reactivity ratios for EOEMA were r(MMA) = 0.8436 and r(EOEMA) = 0.7751, also indicating a random copolymer structure[3].

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and characterization of polymers for research and development. Below are representative protocols for the free-radical and RAFT polymerization of MEMA.

Free-Radical Polymerization of this compound

This protocol describes a standard method for synthesizing PMEMA using a free-radical initiator.

Materials:

-

This compound (MEMA), inhibited

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous toluene (B28343)

-

Round-bottom flask with a magnetic stir bar

-

Condenser

-

Nitrogen inlet

-

Heating mantle

Procedure:

-

Monomer Purification: To remove the inhibitor, pass the MEMA monomer through a column of activated basic alumina.

-

Reaction Setup: In a round-bottom flask, dissolve the purified MEMA (e.g., 10 g, 69.4 mmol) in anhydrous toluene (e.g., 20 mL).

-

Initiator Addition: Add the initiator, AIBN (e.g., 0.1 mol% with respect to the monomer).

-

Degassing: De-gas the solution by bubbling with nitrogen for 30 minutes to remove oxygen, which can inhibit the polymerization.

-

Polymerization: Heat the reaction mixture to 70 °C under a nitrogen atmosphere with constant stirring. Allow the polymerization to proceed for a specified time (e.g., 6-24 hours), depending on the desired molecular weight and conversion.

-

Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.

-

Purification: Collect the precipitated polymer by filtration and wash it with fresh methanol to remove any unreacted monomer and initiator.

-

Drying: Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

RAFT (Reversible Addition-Fragmentation chain-Transfer) Polymerization of this compound

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.

Materials:

-

Purified this compound (MEMA)

-

RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)

-

AIBN

-

Anhydrous solvent (e.g., 1,4-dioxane (B91453) or toluene)

-

Schlenk flask with a magnetic stir bar

-

Nitrogen/vacuum line

Procedure:

-

Reaction Setup: In a Schlenk flask, combine the purified MEMA, RAFT agent, and AIBN in the desired molar ratio in the chosen anhydrous solvent. The ratio of monomer to RAFT agent will determine the target molecular weight.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

-

Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

-

Monitoring Conversion: Periodically take aliquots from the reaction mixture under an inert atmosphere to monitor the monomer conversion by techniques such as ¹H NMR spectroscopy or gas chromatography (GC).

-

Termination and Purification: Once the desired conversion is reached, terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air. Precipitate, collect, and dry the polymer as described in the free-radical polymerization protocol.

Visualizing Polymerization and Application Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

Caption: Workflow for RAFT Polymerization of MEMA.

Caption: PMEMA-based Nanoparticle Drug Delivery.

Biomedical Applications and Biocompatibility

Polymers based on hydrophilic methacrylates are of great interest for biomedical applications due to their potential for biocompatibility and their ability to form hydrogels. While much of the research has focused on poly(2-hydroxyethyl methacrylate) (PHEMA), the properties of PMEMA suggest its potential in similar applications.

Drug Delivery

The amphiphilic nature of PMEMA makes it a candidate for the formulation of nanoparticles and micelles for drug delivery. These structures can encapsulate hydrophobic drugs, improving their solubility and circulation time in the body. While specific studies on PMEMA for drug delivery are limited, the extensive research on PHEMA-based systems for the controlled release of various drugs provides a strong foundation for exploring PMEMA in this area[4]. The methoxyethyl side chain may offer different drug loading and release kinetics compared to the hydroxyethyl (B10761427) group of HEMA.

Biocompatibility and Toxicology

The biocompatibility of a polymer is paramount for its use in drug delivery and medical devices. Studies on the structurally similar poly(2-methoxyethyl acrylate) (PMEA) have shown excellent blood compatibility, with low platelet adhesion and minimal protein adsorption[2][5][6][7]. This suggests that PMEMA may also exhibit favorable biocompatible properties.

Regarding the monomer, toxicological studies on this compound indicate low acute oral and dermal toxicity[8]. However, as with other methacrylates, there is a potential for skin sensitization, and it is expected to be hydrolyzed in vivo to methacrylic acid and 2-methoxyethanol, the latter of which is known to have potential reproductive and developmental toxicity[8][9]. Therefore, minimizing residual monomer in the final polymer product is crucial for biomedical applications. In vivo studies on copolymers containing PHEMA have shown them to be largely biocompatible, though some chronic inflammatory responses and calcification have been observed in long-term implants[10][11][12]. Cytotoxicity studies on hydrogels made from similar methacrylates have generally shown them to be non-toxic to various cell lines, provided that the concentration of residual monomers is low[13][14][15][16].

Conclusion

This compound is a versatile monomer that can be polymerized to create materials with significant potential in the biomedical field, particularly in drug delivery. While more research is needed to fully elucidate the properties and applications of PMEMA, the existing data on structurally similar polymers provide a strong rationale for its further investigation. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and characterize PMEMA-based materials for their specific applications. The continued exploration of this polymer may lead to the development of novel and effective drug delivery systems and biocompatible materials.

References

- 1. Poly(methyl methacrylate) - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Blood compatible aspects of poly(2-methoxyethylacrylate) (PMEA)--relationship between protein adsorption and platelet adhesion on PMEA surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Poly(2-Hydroxyethyl Methacrylate) Hydrogel-Based Microneedles for Bioactive Release - PMC [pmc.ncbi.nlm.nih.gov]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. Long-term in vivo biomechanical properties and biocompatibility of poly(2-hydroxyethyl methacrylate-co-methyl methacrylate) nerve conduits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Long-term in vivo studies of poly(2-hydroxyethyl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Autoclaving pHEMA-Based Hydrogels Immersed in Deionized Water has No Effect on Physicochemical Properties and Cell Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Cytotoxicity and bioadhesive properties of poly-N-isopropylacrylamide hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 2-Methoxyethyl Methacrylate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical properties of 2-Methoxyethyl methacrylate (B99206) (2-MEMA). The information is presented to be a valuable resource for professionals in research, development, and quality control. This document includes tabulated quantitative data, detailed experimental protocols for property determination, and workflow visualizations.

Core Physical and Chemical Properties

2-Methoxyethyl methacrylate is a monomer utilized in the synthesis of various polymers. Its physical properties are crucial for understanding its behavior in polymerization reactions, formulation processes, and for ensuring proper handling and storage.

Quantitative Data Summary

The following tables summarize the key physical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Conditions |

| Molecular Formula | C₇H₁₂O₃ | |

| Molecular Weight | 144.17 g/mol | [1][2][3][4] |

| Appearance | Colorless to almost colorless clear liquid | [1][2][4] |

| Density | 0.993 g/mL | at 25 °C[1][2][5] |

| 0.99 g/cm³ | at 20 °C[4] | |

| Boiling Point | 65 °C | at 12 mmHg[1][2][5] |

| 175 °C | [4] | |

| Refractive Index | 1.431 | at 20 °C, n20/D[1][2][5] |

| Water Solubility | 31.33 g/L | at 20 °C[1][2][4][6] |

| Vapor Pressure | 22.3 Pa | at 20 °C[1][2][4] |

| Flash Point | 150 °F (65.6 °C) | [1][7][2] |

| 66 °C | ||

| LogP | 1.3 | at 23.3 °C[1][2][4] |

Table 2: Chemical Identifiers

| Identifier | Value |

| CAS Number | 6976-93-8[1][7][2][3] |

| IUPAC Name | 2-methoxyethyl 2-methylprop-2-enoate[3] |

| SMILES | CC(=C)C(=O)OCCOC[1][3] |

| InChI | InChI=1S/C7H12O3/c1-6(2)7(8)10-5-4-9-3/h1,4-5H2,2-3H3[1][3][5] |

| InChIKey | YXYJVFYWCLAXHO-UHFFFAOYSA-N[1][2][3] |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for measuring the key physical properties of liquid monomers like this compound.

Determination of Density using a Pycnometer

Objective: To accurately measure the density of liquid this compound.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

-

Syringe or pipette

Methodology:

-

Cleaning and Calibration: The pycnometer is thoroughly cleaned with a suitable solvent (e.g., acetone (B3395972) or ethanol) and dried completely. Its empty weight (m₀) is recorded.

-

Water Calibration: The pycnometer is filled with deionized water of a known temperature (e.g., 25 °C) and placed in the constant temperature water bath to equilibrate. The water level is adjusted to the mark on the capillary. The exterior is dried, and the pycnometer is weighed (m₁). The density of water (ρ_water) at this temperature is known.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with this compound. The same procedure of temperature equilibration and weighing is followed to get the weight of the pycnometer with the sample (m₂).

-

Calculation: The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = ((m₂ - m₀) / (m₁ - m₀)) * ρ_water

Determination of Boiling Point by Distillation

Objective: To determine the boiling point of this compound at a specific pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Boiling chips

-

Vacuum pump and manometer (for reduced pressure distillation)

Methodology:

-

Setup: The distillation apparatus is assembled. The distillation flask is charged with this compound and a few boiling chips. The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

-

Heating: The liquid is heated gently. As the liquid boils, the vapor rises and condenses in the condenser, and the distillate is collected in the receiving flask.

-

Temperature Reading: The temperature is recorded when it becomes constant, and there is a steady drip of condensate from the condenser. This constant temperature is the boiling point.

-

Pressure Correction: For boiling points determined at reduced pressure, the reading is noted along with the pressure from the manometer.

Determination of Refractive Index using an Abbe Refractometer

Objective: To measure the refractive index of liquid this compound.

Apparatus:

-

Abbe Refractometer

-

Constant temperature water bath connected to the refractometer

-

Light source (typically a sodium lamp for nD line)

-

Dropper or pipette

Methodology:

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).[8]

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.[8]

-

Measurement: The prism is closed, and the light source is switched on. The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Determination of Viscosity using a Cannon-Fenske Viscometer

Objective: To measure the kinematic viscosity of this compound.

Apparatus:

-

Cannon-Fenske viscometer

-

Constant temperature water bath

-

Stopwatch

-

Pipette or syringe

Methodology:

-

Viscometer Selection: A viscometer of the appropriate size is chosen so that the efflux time is within the recommended range (typically 200 to 1000 seconds).

-

Sample Loading: The viscometer is filled with the sample liquid up to the indicated mark.

-

Temperature Equilibration: The viscometer is placed vertically in the constant temperature bath for thermal equilibrium.[9]

-

Measurement: The liquid is drawn up by suction above the upper timing mark. The suction is released, and the time taken for the liquid meniscus to pass from the upper to the lower timing mark is measured with a stopwatch.[9]

-

Calculation: The kinematic viscosity (ν) is calculated using the equation: ν = C * t where C is the calibration constant of the viscometer and t is the measured flow time. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density of the liquid (η = ν * ρ).

Visualizations of Relevant Workflows

The following diagrams illustrate key processes involving this compound.

Caption: Synthesis workflow for this compound.

Caption: Experimental workflow for copolymerization.

References

- 1. This compound | 6976-93-8 [chemicalbook.com]

- 2. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | C7H12O3 | CID 81466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. Ethylene glycol methyl ether methacrylate 99 6976-93-8 [sigmaaldrich.com]

- 6. This compound CAS#: 6976-93-8 [m.chemicalbook.com]

- 7. parchem.com [parchem.com]

- 8. ijsr.in [ijsr.in]

- 9. users.metu.edu.tr [users.metu.edu.tr]

2-Methoxyethyl Methacrylate (CAS 6976-93-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Methoxyethyl Methacrylate (B99206) (MEMA), a versatile monomer with significant applications in polymer synthesis, particularly for biomaterials and specialized coatings. This document outlines its physicochemical properties, synthesis and polymerization methodologies, key applications, and safety information.

Core Data Summary

A compilation of the essential physicochemical and toxicological data for 2-Methoxyethyl Methacrylate is presented below for easy reference.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6976-93-8 | [1][2][3] |

| Molecular Formula | C₇H₁₂O₃ | [1][4] |

| Molecular Weight | 144.17 g/mol | [1][2][4] |

| Appearance | Colorless transparent liquid | [1][2] |

| Density | 0.9933 g/mL at 20 °C; 0.993 g/mL at 25 °C | [2][3][4] |

| Boiling Point | 175 °C (decomposition); 65 °C at 12 mmHg | [1][2][3][4] |

| Vapor Pressure | 22.3 Pa at 20 °C | [1][3][4] |

| Water Solubility | 31.33 g/L at 20 °C | [1][4] |

| log Kow (Octanol-Water Partition Coefficient) | 1.3 at 23 °C | [1][4] |

| Refractive Index (n20/D) | 1.431 | [2][3][4] |

| Flash Point | 150 °F (65.6 °C) | [2][3][4] |

Toxicological Profile

| Endpoint | Result | Species | Source(s) |

| Acute Oral Toxicity (LD50) | >2000 mg/kg bw | Rat | [1] |

| Acute Dermal Toxicity (LD50) | >2000 mg/kg bw (for 2-ethoxyethyl methacrylate) | Rat | [1] |

| Skin Irritation | Expected to be at most slightly irritating | [1] | |

| Eye Irritation | Causes serious eye irritation | [5][6] | |

| Skin Sensitization | May cause an allergic skin reaction | [5] | |

| Systemic Toxicity | Likely driven by the metabolite 2-methoxyethanol, which has known reproductive and developmental toxicity. | [1] |

Synthesis and Polymerization

This compound can be synthesized through standard esterification or transesterification processes. Its polymerization can be achieved via various methods, including free-radical polymerization and controlled radical polymerization techniques, to produce poly(this compound) (PMEA).

Synthesis of this compound

A common method for the synthesis of MEMA is the esterification of methacrylic acid with 2-methoxyethanol. Another approach is the transesterification of methyl methacrylate with 2-methoxyethanol.

Conceptual Synthesis Workflow:

Polymerization of this compound

Poly(this compound) (PMEA) is commonly synthesized via free-radical polymerization. Controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can also be employed to achieve polymers with well-defined molecular weights and low polydispersity.

Experimental Protocol: Free-Radical Polymerization of this compound (Representative)

This protocol is based on general procedures for the free-radical polymerization of similar methacrylate monomers.

-

Materials:

-

This compound (MEMA) (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane)

-

Precipitating solvent (e.g., methanol (B129727), hexane)

-

-

Procedure:

-

The MEMA monomer is purified to remove any inhibitors.

-

A calculated amount of MEMA and AIBN (typically 0.1-1 mol% relative to the monomer) are dissolved in the anhydrous solvent in a reaction flask equipped with a magnetic stirrer and a condenser.

-

The reaction mixture is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for 30-60 minutes.

-

The flask is then immersed in a preheated oil bath at a specific temperature (e.g., 60-80 °C) to initiate polymerization.

-

The polymerization is allowed to proceed for a predetermined time to achieve the desired conversion.

-

The reaction is terminated by cooling the flask in an ice bath and exposing the mixture to air.

-

The resulting polymer (PMEA) is isolated by precipitation in a large excess of a non-solvent (e.g., methanol or hexane).

-

The precipitated polymer is collected by filtration, washed with the precipitating solvent, and dried under vacuum to a constant weight.

-

Conceptual Polymerization Workflow:

References

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 3. ijfmr.com [ijfmr.com]

- 4. CN102850217B - The preparation method of methoxyethyl acrylate and methoxyethyl methacrylate - Google Patents [patents.google.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Predicting the In Vivo Performance of Cardiovascular Biomaterials: Current Approaches In Vitro Evaluation of Blood-Biomaterial Interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methoxyethyl Methacrylate: Properties, Polymerization, and Biomedical Applications

This technical guide provides a comprehensive overview of 2-methoxyethyl methacrylate (B99206) (MEO2MA), a functional monomer increasingly utilized in the development of advanced biomaterials. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on the monomer's properties, polymerization techniques, and its applications in drug delivery and tissue engineering.

Core Properties of 2-Methoxyethyl Methacrylate

This compound is a valuable monomer for creating biocompatible and thermoresponsive polymers. Its physicochemical properties are summarized below.

| Property | Value | Reference |

| Molecular Weight | 144.17 g/mol | [1][2][3][4] |

| Molecular Formula | C₇H₁₂O₃ | [1][2][4] |

| Appearance | Liquid | [3] |

| Density | 0.993 g/mL at 25 °C | [2][3] |

| Boiling Point | 65 °C at 12 mmHg | [2][3] |

| Refractive Index | n20/D 1.431 | [2][3] |

| CAS Number | 6976-93-8 | [1][2][3] |

Polymerization of this compound for Biomedical Applications

Polymers of this compound, often denoted as P(MEO2MA), are of significant interest due to their thermoresponsive and biocompatible properties. These polymers can be synthesized using various techniques, with free-radical and reversible addition-fragmentation chain-transfer (RAFT) polymerization being the most common.

Experimental Protocol 1: Synthesis of Thermoresponsive P(MEO2MA-co-OEGMA) Microgels via Free-Radical Polymerization

This protocol describes the synthesis of thermoresponsive microgels composed of this compound (MEO2MA) and oligo(ethylene glycol) methyl ether methacrylate (OEGMA), which are suitable for creating hydrogel scaffolds for 3D cell culture.[5][6][7]

Materials:

-

This compound (MEO2MA)

-

Oligo(ethylene glycol) methyl ether methacrylate (OEGMA)

-

Cross-linker (e.g., di(ethylene glycol) dimethacrylate, DEGDMA)

-

Initiator (e.g., ammonium (B1175870) persulfate, APS)

-

Accelerator (e.g., N,N,N′,N′-tetramethylethylenediamine, TEMED)

-

Deionized water

Procedure:

-

Monomer Solution Preparation: In a reaction vessel, dissolve MEO2MA and OEGMA monomers in deionized water at the desired molar ratio.

-

Cross-linker Addition: Add the cross-linking agent, DEGDMA, to the monomer solution. The concentration of the cross-linker can be varied to control the physical properties of the resulting hydrogel.[8]

-

Initiator and Accelerator Addition: To initiate the polymerization, add the initiator (APS) and the accelerator (TEMED) to the solution.

-

Polymerization: Allow the reaction to proceed at a controlled temperature. The polymerization will result in the formation of P(MEO2MA-co-OEGMA) microgels.

-

Purification: Purify the microgels by dialysis against deionized water to remove unreacted monomers and other small molecules.

-

Characterization: The resulting microgels can be characterized for their size and thermoresponsive properties (Volume Phase Transition Temperature - VPTT) using techniques like dynamic light scattering (DLS) and UV-vis spectroscopy.[5][6][9]

Experimental Protocol 2: Controlled Synthesis of P(MEO2MA) via RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions, which is crucial for applications in drug delivery.

Materials:

-

This compound (MEO2MA) monomer

-

RAFT agent (e.g., 2-cyano-2-propyl benzodithioate)

-

Initiator (e.g., azobisisobutyronitrile, AIBN)

-

Solvent (e.g., benzene, dioxane, or a non-polar medium like n-dodecane)

-

Schlenk reaction tube or ampule

Procedure:

-

Reaction Setup: In a Schlenk tube or ampule, combine the MEO2MA monomer, the chosen RAFT agent, and the AIBN initiator in the appropriate solvent. The monomer-to-RAFT agent ratio will determine the target molecular weight of the polymer.

-

Degassing: Subject the reaction mixture to three freeze-evacuate-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.[10][11]

-

Polymerization: Seal the reaction vessel under vacuum or an inert atmosphere and place it in a preheated oil bath at a specific temperature (e.g., 60-90 °C) for a predetermined time to achieve the desired monomer conversion.[10][11][12]

-

Termination and Precipitation: After the desired time, stop the reaction by cooling the vessel in an ice bath. Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol (B129727) or hexane).

-

Purification and Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

-

Characterization: The molecular weight and dispersity (Đ) of the synthesized polymer can be determined by gel permeation chromatography (GPC).

Applications in Drug Delivery and Regenerative Medicine

The unique properties of P(MEO2MA) and related polymers make them highly suitable for various biomedical applications.

Thermoresponsive Hydrogels for Drug Delivery

Polymers containing MEO2MA often exhibit a Lower Critical Solution Temperature (LCST), meaning they undergo a reversible phase transition from soluble to insoluble in an aqueous solution as the temperature is increased.[13] This property is highly advantageous for creating "smart" hydrogels for controlled drug delivery. Below the LCST, a drug can be loaded into the polymer matrix. When the temperature is raised above the LCST (e.g., to body temperature), the hydrogel can shrink, releasing the encapsulated drug in a controlled manner.[14]

Biocompatible Materials for Medical Devices and Cell Culture

Polymers derived from similar monomers, such as poly(2-methoxyethyl acrylate) (PMEA), have demonstrated excellent blood compatibility.[1][3][4] This is attributed to the specific hydration state of water at the polymer surface, which minimizes protein adsorption and platelet adhesion.[1][4] This property is crucial for the development of blood-contacting medical devices.

Furthermore, hydrogels made from copolymers of MEO2MA and OEGMA have been successfully used as scaffolds for three-dimensional (3D) cell culture.[5][6][7][15] These scaffolds are highly biocompatible, support cell growth and proliferation, and can allow for the formation of multicellular spheroids, making them valuable tools for tissue engineering and cancer research.[5][6][15]

References

- 1. Blood compatible aspects of poly(2-methoxyethylacrylate) (PMEA)--relationship between protein adsorption and platelet adhesion on PMEA surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. The Preparation of Novel P(OEGMA-co-MEO2MA) Microgels-Based Thermosensitive Hydrogel and Its Application in Three-Dimensional Cell Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Preparation of Novel P(OEGMA-co-MEO2MA) Microgels-Based Thermosensitive Hydrogel and Its Application in Three-Dimensional Cell Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Preparation of Novel P(OEGMA-co-MEO2MA) Microgels-Based Thermosensitive Hydrogel and Its Application in Three-Dimensional Cell Scaffold [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. RAFT聚合反应操作步骤 [sigmaaldrich.com]

- 11. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]

- 12. RAFT Dispersion Polymerization of 2-Hydroxyethyl Methacrylate in Non-polar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thermoresponsive Polymers for Biomedical Applications | MDPI [mdpi.com]

- 14. The Swelling and Transition Behavior of Thermo-Responsive Poly(2-(2-Methoxyethoxy) Ethoxyethyl Methacrylate-co-Poly(Ethylene Glycol) Methyl Ether Methacrylate) Thin Films | Scientific.Net [scientific.net]

- 15. scispace.com [scispace.com]

An In-depth Technical Guide to the Synthesis of 2-Methoxyethyl Methacrylate via Ester Exchange

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-methoxyethyl methacrylate (B99206) (2-MEMA) through the ester exchange reaction, also known as transesterification. This process, which involves the reaction of an alkyl methacrylate (typically methyl methacrylate) with 2-methoxyethanol (B45455) in the presence of a catalyst, is an important method for producing this functional monomer. 2-MEMA is a valuable component in the development of advanced polymers used in drug delivery systems, biomedical devices, and specialty coatings, owing to its hydrophilic and biocompatible properties. This document details the underlying chemical principles, various catalytic systems, experimental protocols, and methods for purification and characterization, presenting quantitative data in structured tables and process flows as diagrams.

Introduction

2-Methoxyethyl methacrylate is a key monomer in the synthesis of a variety of polymers with tailored properties. Its ether and ester functionalities impart a unique combination of hydrophilicity, flexibility, and reactivity. In the biomedical and pharmaceutical fields, polymers derived from 2-MEMA are explored for applications such as hydrogels for contact lenses, matrices for controlled drug release, and biocompatible coatings for medical implants.

The synthesis of 2-MEMA is commonly achieved through the transesterification of a readily available alkyl methacrylate, such as methyl methacrylate (MMA), with 2-methoxyethanol. This method is often favored due to its efficiency and the avoidance of handling corrosive methacrylic acid. The reaction is an equilibrium process, and various strategies are employed to drive it towards the desired product, primarily through the removal of the lower-boiling alcohol byproduct.

The Transesterification Reaction

The core of the synthesis is the reversible reaction where the methyl group of methyl methacrylate is exchanged with the 2-methoxyethyl group from 2-methoxyethanol. The overall reaction is depicted below:

Reaction Scheme:

Caption: General reaction scheme for the transesterification of methyl methacrylate with 2-methoxyethanol.

The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. A crucial aspect of this synthesis is the simultaneous removal of the methanol byproduct, which shifts the equilibrium towards the formation of this compound. This is often achieved through distillation, as methanol forms a low-boiling azeotrope with methyl methacrylate. To prevent the polymerization of the methacrylate monomers at high temperatures, a polymerization inhibitor is invariably added to the reaction mixture.

Catalytic Systems

A variety of catalysts can be employed to facilitate the transesterification reaction. The choice of catalyst influences the reaction rate, temperature, and selectivity. Common catalysts include organometallic compounds and inorganic bases.

| Catalyst Type | Specific Examples | Typical Concentration | Advantages | Disadvantages |

| Organotin Compounds | Dibutyltin (B87310) oxide (DBTO), Dibutyltin dilaurate (DBTDL) | 0.1 - 2.0 wt% | High activity at moderate temperatures. | Tin residue can be toxic, requiring thorough purification. |

| Organotitanium Compounds | Tetra-n-butyl titanate, Titanium isopropoxide | 0.1 - 2.0 wt% | High efficiency and good selectivity.[1] | Can be sensitive to moisture. |

| Alkali Metal Salts & Hydroxides | Lithium hydroxide, Potassium carbonate, Sodium methoxide | 0.01 - 2.0 wt% | Cost-effective and readily available.[2] | Can sometimes lead to side reactions if not carefully controlled. |

| Composite Catalysts | Organic tin and organic titanium mixtures | 0.5 - 3.0 wt% of total reactants | Potentially synergistic effects, leading to higher efficiency and shorter reaction times. | More complex system to optimize. |

Experimental Protocols

Below is a representative experimental protocol for the synthesis of this compound via transesterification, based on common practices found in patent literature.[3]

Materials and Equipment

-

Reactants: Methyl methacrylate (MMA), 2-methoxyethanol.

-

Catalyst: e.g., Dibutyltin oxide (DBTO).

-

Polymerization Inhibitor: e.g., Hydroquinone (B1673460) (HQ) or Phenothiazine.

-

Equipment: A multi-necked round-bottom flask, a distillation column (e.g., Vigreux or packed column), a condenser, a receiving flask, a heating mantle with a temperature controller, a magnetic stirrer, and a vacuum source.

General Synthesis Workflow

Caption: A typical experimental workflow for the synthesis and purification of 2-MEMA.

Step-by-Step Procedure

-

Charging the Reactor: In a round-bottom flask equipped with a magnetic stirrer, distillation column, and condenser, charge methyl methacrylate and 2-methoxyethanol. A typical molar ratio of MMA to 2-methoxyethanol is between 1.5:1 and 3:1 to use MMA as a solvent and to help in the azeotropic removal of methanol.

-

Adding Inhibitor: Add a polymerization inhibitor, such as hydroquinone (e.g., 200-500 ppm), to the mixture.

-

Adding Catalyst: Add the chosen catalyst, for instance, dibutyltin oxide (e.g., 0.5 - 1.5 wt% of the limiting reactant).

-

Reaction: Heat the mixture with stirring. The reaction temperature is typically maintained between 90 °C and 120 °C. The methanol produced during the reaction will form an azeotrope with methyl methacrylate and distill over. The overhead temperature should be monitored; it will initially be close to the boiling point of the azeotrope (around 64 °C) and will rise as the reaction proceeds and methanol is removed.

-

Monitoring Progress: The reaction can be monitored by measuring the amount of distillate collected or by taking aliquots from the reaction mixture and analyzing them by gas chromatography (GC) to determine the conversion of 2-methoxyethanol.

-

Work-up and Purification:

-

Once the reaction is complete (as indicated by GC or when no more methanol is distilling), cool the reaction mixture.

-

The crude product may be washed with a dilute alkaline solution and then with water to remove the inhibitor and any acidic impurities.

-

The catalyst (if heterogeneous) can be removed by filtration. For soluble catalysts, specific work-up procedures may be required.

-

The excess methyl methacrylate is removed by distillation at atmospheric pressure.

-

The final product, this compound, is purified by vacuum distillation to separate it from unreacted 2-methoxyethanol and any high-boiling impurities.

-

Purification and Characterization

Proper purification and characterization are essential to ensure the final product is of high purity, which is critical for its applications, especially in the biomedical field.

Purification

Vacuum distillation is the most common method for purifying this compound. The boiling point of 2-MEMA is approximately 65 °C at 12 mmHg.[4] Care must be taken to avoid polymerization during distillation by ensuring a polymerization inhibitor is present in the distillation flask.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule. Expected chemical shifts (δ, ppm) are approximately: 6.1 and 5.5 (vinylic protons), 4.2 (-O-CH₂-), 3.6 (-CH₂-O-), 3.4 (-O-CH₃), and 1.9 (-C-CH₃).

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands include: ~1720 cm⁻¹ (C=O, ester carbonyl stretch), ~1640 cm⁻¹ (C=C, vinyl stretch), and ~1160 cm⁻¹ (C-O, ester stretch).

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC can be used to determine the purity of the product, while MS provides the molecular weight and fragmentation pattern, confirming the identity of the compound. The molecular weight of 2-MEMA is 144.17 g/mol .[5]

-

Safety Considerations

-

Methacrylate monomers can be irritants to the skin, eyes, and respiratory system. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

The synthesis should be carried out in a well-ventilated fume hood.

-

Polymerization inhibitors are often toxic and should be handled with care.

-

Care should be taken during vacuum distillation to avoid implosion of the glassware.

Conclusion

The synthesis of this compound via transesterification is a robust and adaptable method. The success of the synthesis relies on the appropriate choice of catalyst, effective removal of the methanol byproduct to drive the equilibrium, and careful control of the reaction temperature to prevent unwanted polymerization. With proper purification and characterization, high-purity 2-MEMA can be obtained for use in a wide range of advanced applications in research, drug development, and materials science.

References

- 1. EP4540218A1 - Method for (trans)esterification of (meth)acrylate compounds using strong basic catalysts - Google Patents [patents.google.com]

- 2. 2-Ethoxyethyl Methacrylate(2370-63-0) 1H NMR [m.chemicalbook.com]

- 3. CN102850217B - The preparation method of methoxyethyl acrylate and methoxyethyl methacrylate - Google Patents [patents.google.com]

- 4. CN1023799C - Purification and preparation processes for methyl methacrylate - Google Patents [patents.google.com]

- 5. This compound | C7H12O3 | CID 81466 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Spectral Landscape of 2-Methoxyethyl Methacrylate: An In-depth NMR Analysis

For researchers, scientists, and professionals engaged in drug development and material science, a comprehensive understanding of the molecular structure and purity of monomers is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone analytical technique for elucidating the precise structure of organic molecules like 2-Methoxyethyl methacrylate (B99206) (MEMA). This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of MEMA, outlines a standard experimental protocol for its analysis, and presents the relationships within its molecular structure through clear visualizations.

2-Methoxyethyl methacrylate (C₇H₁₂O₃) is a monomer utilized in the synthesis of various polymers with applications in biomedical and industrial fields. Its chemical structure, featuring both methacrylate and ether functionalities, gives rise to a characteristic NMR fingerprint. This guide will delve into the interpretation of this fingerprint, offering a foundational understanding for quality control and research applications.

¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) in NMR spectroscopy are indicative of the local electronic environment of each nucleus. The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound, typically recorded in a deuterated solvent such as chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data for this compound

| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| =CH₂ (a) | ~6.1 | Singlet (broad) | 1H | N/A |

| =CH₂ (b) | ~5.5 | Singlet (broad) | 1H | N/A |

| -O-CH₂- (c) | ~4.2 | Triplet | 2H | ~5 Hz |

| -CH₂-O- (d) | ~3.6 | Triplet | 2H | ~5 Hz |

| -O-CH₃ (e) | ~3.4 | Singlet | 3H | N/A |

| C-CH₃ (f) | ~1.9 | Singlet | 3H | N/A |

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon (Label) | Chemical Shift (δ, ppm) |

| C=O (g) | ~167 |

| C =CH₂ (h) | ~136 |

| C=C H₂ (i) | ~126 |

| -O-C H₂- (j) | ~70 |

| -C H₂-O- (k) | ~64 |

| -O-C H₃ (l) | ~59 |

| C-C H₃ (m) | ~18 |

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and spectrometer frequency.

Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with protons and carbons labeled for clear correlation with the NMR data presented above.

Experimental Protocol for NMR Analysis

A standardized experimental protocol is crucial for obtaining high-quality, reproducible NMR spectra.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Filter the solution through a pipette with a cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

2. NMR Instrument Parameters:

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): 1-2 seconds. For quantitative analysis, a longer delay of at least 5 times the longest T₁ relaxation time is recommended.

-

Acquisition Time (AQ): 3-4 seconds to ensure good digital resolution.

-

Spectral Width (SW): A range of approximately 12-16 ppm is typically sufficient for most organic molecules.

For ¹³C NMR:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS): 1024 or more scans are often required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (D1): 2-5 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): A range of approximately 200-220 ppm.

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Experimental Workflow

The logical flow of an NMR experiment, from sample preparation to final data analysis, is depicted in the following diagram.

This in-depth guide provides the foundational knowledge for the NMR analysis of this compound. By following the outlined protocols and understanding the spectral data, researchers can confidently characterize this important monomer, ensuring its suitability for their specific applications in drug development and materials science.

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Methoxyethyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H NMR spectrum of 2-Methoxyethyl methacrylate (B99206). It includes a summary of expected spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a visual representation of the molecule's structure with corresponding proton assignments. This document is intended to serve as a valuable resource for researchers and professionals in drug development and material science who utilize NMR spectroscopy for the characterization of monomers and polymers.

Introduction to the ¹H NMR Spectroscopy of Acrylates

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. In the context of methacrylates, ¹H NMR is instrumental in confirming the identity and purity of the monomer. The spectrum provides detailed information about the chemical environment of each proton, allowing for the unambiguous assignment of signals to the corresponding hydrogen atoms in the molecule. Key features of the spectrum, such as chemical shift (δ), signal multiplicity, integration, and coupling constants (J), are fundamental to this structural analysis.

Predicted ¹H NMR Spectral Data for 2-Methoxyethyl Methacrylate

While a definitive, publicly available dataset with all spectral parameters for this compound is not readily accessible, the following table presents an estimated ¹H NMR data based on the analysis of its chemical structure and comparison with analogous compounds such as 2-hydroxyethyl methacrylate (HEMA) and other methacrylate esters. The spectrum is predicted for a sample dissolved in deuterated chloroform (B151607) (CDCl₃).

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |

| =CH₂ (cis to C=O) | ~ 6.1 | Singlet (or narrow multiplet) | 1H | N/A |

| =CH₂ (trans to C=O) | ~ 5.5 | Singlet (or narrow multiplet) | 1H | N/A |

| -O-CH₂- | ~ 4.3 | Triplet | 2H | ~ 5 |

| -CH₂-O- | ~ 3.7 | Triplet | 2H | ~ 5 |

| -O-CH₃ | ~ 3.4 | Singlet | 3H | N/A |

| -C-CH₃ | ~ 1.9 | Singlet (or narrow multiplet) | 3H | N/A |

Structural Assignment of ¹H NMR Signals

The chemical structure of this compound with the predicted proton assignments is illustrated below. The diagram visually correlates each proton group with its expected signal in the ¹H NMR spectrum.

Caption: Chemical structure of this compound with ¹H NMR assignments.

Experimental Protocol for ¹H NMR Analysis

This section details a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

4.1. Materials and Equipment

-

This compound (stabilized)

-

Deuterated chloroform (CDCl₃, 99.8 atom % D)

-

Tetramethylsilane (TMS) or residual solvent signal for internal reference

-

5 mm NMR tubes

-

Pipettes and vials

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

4.2. Sample Preparation

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7-1.0 mL of CDCl₃ to the vial.

-

If not using the residual solvent peak as a reference, add a small drop of TMS.

-

Securely cap the vial and gently vortex the mixture until the sample is fully dissolved.

-

Carefully transfer the solution into a clean 5 mm NMR tube.

4.3. NMR Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (typically 16-64) should be performed to achieve an adequate signal-to-noise ratio.[1]

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

4.4. Data Processing

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual CHCl₃ signal to 7.26 ppm.

-

Integrate the area under each signal to determine the relative number of protons.

-

Analyze the multiplicity and measure the coupling constants for all relevant signals.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the characterization of this compound using ¹H NMR spectroscopy.

Caption: Logical workflow for the ¹H NMR characterization of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H NMR spectrum of this compound. While a definitive, published spectrum with fully assigned peaks and coupling constants was not available, a detailed prediction of the spectral data has been presented based on the known chemical structure and data from analogous compounds. The provided experimental protocol and logical workflow offer a solid foundation for researchers to acquire and analyze the ¹H NMR spectrum of this important methacrylate monomer. Accurate spectral characterization is a critical step in ensuring the quality and reliability of this monomer for its various applications in polymer synthesis and materials science.

References

13C NMR of poly(2-Methoxyethyl methacrylate)

An In-depth Technical Guide to the ¹³C NMR of Poly(2-Methoxyethyl Methacrylate)

Introduction

Poly(this compound), commonly abbreviated as P(MEMA), is a polymer valued for its hydrophilic properties and biocompatibility, making it a subject of interest in biomaterials and drug delivery systems. Characterizing the molecular structure of P(MEMA) is crucial for understanding its properties and performance. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (¹³C) NMR, is a powerful analytical technique for this purpose. It provides detailed information about the polymer's carbon backbone and side chains, enabling confirmation of its chemical structure and elucidation of its microstructure, specifically its tacticity (the stereochemical arrangement of adjacent monomer units).

This guide provides a detailed overview of the ¹³C NMR analysis of P(MEMA), intended for researchers, scientists, and professionals in polymer chemistry and drug development.

Chemical Structure and Carbon Environments

The first step in interpreting a ¹³C NMR spectrum is to identify the unique carbon atoms in the polymer's repeating unit. The structure of P(MEMA) contains seven distinct carbon environments, as illustrated in the diagram below. The assignment of these carbons is fundamental to the spectral analysis.

Caption: Labeled chemical structure of the P(MEMA) repeating unit.

Experimental Protocol for ¹³C NMR Analysis

Acquiring a high-quality ¹³C NMR spectrum requires careful sample preparation and parameter selection. The low natural abundance of the ¹³C isotope (1.1%) necessitates signal averaging over many scans.[1]

1. Sample Preparation:

-

Polymer Sample: Weigh approximately 100 mg of the dry P(MEMA) polymer.[2]

-

Solvent: Select a suitable deuterated solvent that fully dissolves the polymer. Chloroform-d (CDCl₃) is commonly used for poly(methacrylates).[3]

-

Dissolution: Dissolve the polymer in approximately 0.7-1.0 mL of the deuterated solvent directly in a 5 mm NMR tube. Ensure the solution is homogeneous; gentle vortexing or warming may be required.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: The spectrum is acquired on a high-field NMR spectrometer, for instance, a 400 MHz instrument (which corresponds to a ¹³C frequency of approximately 101 MHz).[4]

-

Experiment Type: A standard one-dimensional ¹³C experiment with proton decoupling is typically used. Proton decoupling removes ¹³C-¹H coupling, resulting in a spectrum where each unique carbon appears as a single sharp peak.[1]

-

Acquisition Parameters:

-

Pulse Angle: 30-45° flip angle to allow for a shorter relaxation delay.

-

Spectral Width: A range of 0 to 200 ppm is sufficient to cover all expected carbon resonances.[5]

-

Number of Scans (NS): A large number of scans is required due to the low sensitivity of ¹³C NMR. Typically, 1024 to 4096 scans are accumulated.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans is a common starting point.[6] This allows for adequate relaxation of the carbon nuclei, although it may not be sufficient for complete quantitative analysis of quaternary carbons.

-

Temperature: The experiment is typically run at room temperature (e.g., 25 °C).

-

3. Data Processing:

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: A baseline correction is applied to produce a flat spectral baseline.

-

Referencing: The chemical shift axis is calibrated. When using CDCl₃, the solvent peak at 77.16 ppm is used as the reference.[4]

The logical flow of this experimental process is visualized below.

Caption: Experimental workflow for ¹³C NMR analysis of P(MEMA).

¹³C NMR Data and Spectral Interpretation

The chemical shifts in ¹³C NMR are sensitive to the local electronic environment of each carbon atom. The expected chemical shifts for P(MEMA) are summarized in the table below. These values are based on data from analogous poly(methacrylate) structures, such as poly(methyl methacrylate) (PMMA), and related monomers.[7][8]

| Carbon Label | Carbon Type | Expected Chemical Shift (ppm) | Notes |

| C1 | Carbonyl (C=O) | 176 - 178 | Sensitive to tacticity; may show splitting. |

| C2 | Quaternary (Backbone) | 44 - 46 | Sensitive to tacticity; often shows distinct peaks for rr, mr, and mm triads. |

| C3 | α-Methyl (-CH₃) | 16 - 20 | Sensitive to tacticity; can show splitting based on pentad sequences. |

| C4 | Methylene (B1212753) (Backbone, -CH₂-) | 53 - 55 | Broad peak due to overlapping signals from different tactic sequences. |

| C5 | Methylene (-O-CH₂-) | 64 - 66 | |

| C6 | Methylene (-CH₂-O-) | 70 - 72 | |

| C7 | Methoxy (B1213986) (-O-CH₃) | 58 - 60 |

Interpretation and Tacticity Effects

-

Side Chain Resonances (C5, C6, C7): The carbons in the 2-methoxyethyl side chain (C5, C6, C7) typically appear as sharp, well-defined singlets with high intensity. Their chemical shifts are the most straightforward to assign, with the methoxy carbon (C7) appearing around 59 ppm, and the two methylene carbons (C5 and C6) appearing further downfield due to the deshielding effect of the adjacent oxygen atoms.

-

Backbone Resonances (C2, C3, C4): The signals corresponding to the polymer backbone carbons are more complex and provide a wealth of microstructural information.

-

Quaternary Carbon (C2): This carbon is highly sensitive to the stereochemistry of the adjacent monomer units. In an atactic polymer, this signal often splits into three main regions corresponding to syndiotactic (rr), heterotactic (mr), and isotactic (mm) triads.[2]

-

Backbone Methylene (C4): The resonance for the main-chain methylene group appears as a broad envelope due to the significant overlap of signals from different tactic sequences (tetrads).

-

α-Methyl Carbon (C3): The methyl group attached to the backbone is also sensitive to tacticity, often showing splitting that corresponds to pentad sequences.[3]

-

-

Carbonyl Carbon (C1): The carbonyl carbon resonance appears at the far downfield end of the spectrum (176-178 ppm). Like the quaternary carbon, this signal can also exhibit splitting due to tacticity, although the resolution may be less pronounced.[7]

Conclusion

¹³C NMR spectroscopy is an indispensable tool for the structural analysis of poly(this compound). It not only confirms the primary chemical structure by identifying the unique carbon environments but also offers deep insight into the polymer's microstructure. By carefully analyzing the chemical shifts and splitting patterns of the backbone quaternary, α-methyl, and carbonyl carbons, researchers can determine the polymer's tacticity, which is critical for correlating its molecular architecture with its macroscopic physical and chemical properties. The experimental protocol and spectral data provided in this guide serve as a comprehensive resource for the characterization of P(MEMA) and related polymers.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Methoxyethyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-transform infrared (FTIR) spectroscopy data for 2-Methoxyethyl methacrylate (B99206) (2-MEMA). It includes a detailed analysis of the characteristic absorption bands, experimental protocols for data acquisition, and a visual representation of the correlation between the molecule's functional groups and their spectral signatures. This information is crucial for material identification, purity assessment, and studying polymerization kinetics in various research and development applications, including drug delivery systems and biomaterial synthesis.

Data Presentation: Infrared Absorption Bands

The infrared spectrum of 2-Methoxyethyl methacrylate exhibits a series of absorption bands that are characteristic of its molecular structure. The key to interpreting the spectrum lies in assigning these bands to specific vibrational modes of the molecule's functional groups. The quantitative data, including the wavenumber, intensity, and corresponding vibrational assignment, are summarized in the table below. This data has been compiled from various spectral databases and literature sources.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~2950 | Medium-Strong | C-H asymmetric stretching | Alkyl (CH₃, CH₂) |

| ~2880 | Medium | C-H symmetric stretching | Alkyl (CH₃, CH₂) |

| ~1720 | Strong | C=O stretching | α,β-unsaturated Ester |

| ~1638 | Medium | C=C stretching | Alkene (methacrylate) |

| ~1450 | Medium | C-H bending | Alkyl (CH₂, CH₃) |

| ~1320 & 1300 | Medium | C-O stretching | Ester |

| ~1160 | Strong | C-O-C asymmetric stretching | Ether |

| ~1050 | Medium | C-O-C symmetric stretching | Ether |

| ~815 | Medium | =C-H bending (out-of-plane) | Alkene (methacrylate) |

Experimental Protocols

The provided infrared spectroscopy data is typically obtained using Attenuated Total Reflectance (ATR) or Neat sample techniques with a Fourier-transform infrared (FTIR) spectrometer.

1. Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

-

Principle: This technique allows for the direct analysis of liquid or solid samples with minimal to no sample preparation. An infrared beam is passed through an ATR crystal with a high refractive index (e.g., diamond or germanium). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a short distance into the sample in contact with the crystal. The sample absorbs energy at specific wavelengths, and the attenuated beam is then directed to the detector.

-

Methodology:

-

A small drop of this compound is placed directly onto the surface of the ATR crystal.

-

The sample is brought into firm contact with the crystal using a pressure clamp to ensure good optical contact.

-

The infrared spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum.

-

The resulting spectrum is then processed, which may include baseline correction and peak picking.

-

2. Neat Transmission Spectroscopy:

-

Principle: In this method, a thin film of the neat (undiluted) liquid sample is placed between two infrared-transparent salt plates (e.g., NaCl or KBr). The infrared beam passes directly through the sample.

-

Methodology:

-

A drop of this compound is placed on one salt plate.

-

A second salt plate is carefully placed on top to create a thin capillary film of the liquid.

-

The "sandwich" is mounted in a sample holder in the spectrometer's beam path.

-

A background spectrum is typically run with the empty salt plates. The sample spectrum is then recorded and ratioed against the background.

-

Visualization of Structure-Spectrum Correlations

The following diagram illustrates the logical relationship between the key functional groups present in the this compound molecule and their characteristic absorption bands in the infrared spectrum.

In-Depth Technical Guide: FTIR Analysis of Methoxyethyl Methacrylate (MEMA) Polymerization

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of utilizing Fourier Transform Infrared (FTIR) spectroscopy for the real-time analysis of methoxyethyl methacrylate (B99206) (MEMA) polymerization. It covers the fundamental principles, detailed experimental protocols, quantitative data analysis, and visualization of the polymerization process.

Introduction

Methoxyethyl methacrylate (MEMA) is a functional monomer used in the synthesis of a variety of polymers for biomedical applications, including drug delivery systems, hydrogels, and dental materials. The precise control and monitoring of its polymerization are critical to achieving the desired polymer properties, such as molecular weight, polydispersity, and functionality. In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique that allows for real-time, non-invasive monitoring of the polymerization process by tracking the conversion of monomer to polymer. This guide details the application of FTIR for the kinetic analysis of MEMA polymerization.

Core Principles of FTIR in Polymerization Analysis

The free-radical polymerization of MEMA involves the conversion of the monomer's carbon-carbon double bond (C=C) into a single bond (C-C) within the growing polymer backbone. FTIR spectroscopy enables the monitoring of this process by measuring the change in absorbance of specific vibrational bands associated with the monomer and the resulting polymer.

The primary spectral change observed during the polymerization of methacrylates is the decrease in the intensity of the absorption band corresponding to the C=C stretching vibration of the monomer, typically located around 1635-1638 cm⁻¹. By monitoring the disappearance of this peak over time, the rate of monomer consumption and the degree of conversion can be accurately determined. An internal standard, a peak that does not change during the reaction (e.g., the C=O stretching vibration of the ester group at approximately 1720 cm⁻¹), is often used to normalize the data and account for any variations in sample thickness or instrument signal.

Experimental Protocols

This section outlines a detailed methodology for the in-situ FTIR analysis of MEMA polymerization.

Materials and Equipment

-

Monomer: Methoxyethyl methacrylate (MEMA), inhibitor-free

-

Initiator: Azo-bis-isobutyronitrile (AIBN) or other suitable free-radical initiator

-